molecular formula C31H31ClN4O4 B2963045 N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931320-00-2

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Katalognummer: B2963045
CAS-Nummer: 931320-00-2
Molekulargewicht: 559.06
InChI-Schlüssel: FQFZPYOFJGBEOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H31ClN4O4 and its molecular weight is 559.06. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that certain quinazolinone derivatives, structurally related to N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, exhibit potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, demonstrating significant in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011) (Patel & Shaikh, 2011).

Potential Antitumor Agents

Some quinazolinone derivatives have been investigated for their potential as antitumor agents. Studies have highlighted the synthesis of these compounds and their evaluation in cytotoxicity tests against cancer cell lines. This research indicates the potential of quinazolinone derivatives in the development of new antitumor therapies (Bavetsias et al., 2002).

Analgesic Activity

Research into quinazolinone derivatives has also explored their potential as analgesic agents. Compounds containing the quinazolinone moiety have been synthesized and assessed for their analgesic properties, showing promise in this therapeutic area (Saad, Osman, & Moustafa, 2011).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorophenethylamine with 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid, followed by the amidation of the resulting intermediate with benzoyl chloride.", "Starting Materials": [ "4-chlorophenethylamine", "4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid", "benzoyl chloride", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid by reacting 2-(cyclopentylamino)-2-oxoacetic acid with 2-aminobenzoic acid in the presence of diisopropylethylamine and N,N-dimethylformamide in dichloromethane.", "Step 2: Condensation of 4-chlorophenethylamine with 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid in the presence of triethylamine and N,N-dimethylformamide in dichloromethane to form the intermediate.", "Step 3: Amidation of the intermediate with benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide in dichloromethane to form the final product.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and hexanes as the eluent.", "Step 5: Neutralization of the eluent with sodium bicarbonate and separation of the organic layer.", "Step 6: Washing of the organic layer with water and drying over sodium chloride.", "Step 7: Evaporation of the solvent to obtain the final product as a white solid." ] }

CAS-Nummer

931320-00-2

Molekularformel

C31H31ClN4O4

Molekulargewicht

559.06

IUPAC-Name

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C31H31ClN4O4/c32-24-15-11-21(12-16-24)17-18-33-29(38)23-13-9-22(10-14-23)19-36-30(39)26-7-3-4-8-27(26)35(31(36)40)20-28(37)34-25-5-1-2-6-25/h3-4,7-16,25H,1-2,5-6,17-20H2,(H,33,38)(H,34,37)

InChI-Schlüssel

FQFZPYOFJGBEOV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl

Löslichkeit

soluble

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.